molecular formula C13H21F3N2O4 B2962395 Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2137838-84-5

Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2962395
CAS No.: 2137838-84-5
M. Wt: 326.316
InChI Key: QQXDXHINBGLAQC-OZZZDHQUSA-N
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Description

This compound is a bicyclic amine derivative featuring a tert-butyl carbamate group at the 8-position of the [4.2.0] bicyclo system and a 2,2,2-trifluoroacetic acid counterion. Its stereochemistry, denoted as (1R,6S), ensures specificity in pharmaceutical applications, particularly as a chiral intermediate in drug synthesis . The molecular formula is C13H21F3N2O4 with a molecular weight of 326.32 g/mol and a purity of 95% . It is structurally characterized by a nitrogen-containing bicyclo framework, which enhances rigidity and binding affinity in receptor-targeted molecules.

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2HF3O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-2(4,5)1(6)7/h8-9,12H,4-7H2,1-3H3;(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDXHINBGLAQC-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137838-84-5
Record name rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate trifluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate typically involves multiple steps:

  • Formation of the Diazabicyclooctane Ring: : This can be achieved through a cyclization reaction where precursors containing nitrogen atoms are combined under specific conditions to form the bicyclic structure.

  • Introduction of the Tert-butyl Group: : This is usually done through alkylation using tert-butyl halides in the presence of a strong base.

  • Incorporation of the Trifluoroacetic Acid Moiety: : This often involves reacting the intermediate with trifluoroacetic anhydride.

Reaction conditions for these steps may include temperature control, specific solvents, and catalysts to facilitate each transformation efficiently.

Industrial Production Methods

Industrial production may scale up these laboratory procedures with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the nitrogen atoms or adjacent carbon centers.

  • Reduction: : It can be reduced to form simpler amines or deprotected forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the multiple reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or peracids.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides and other electrophiles or nucleophiles.

Major Products

Products vary depending on the reactions but often include differentially substituted amines, reduced amine forms, and oxidized derivatives.

Scientific Research Applications

This compound is valuable in:

  • Chemistry: : As a building block for complex molecule synthesis.

  • Biology: : For studying enzyme interactions and binding studies.

  • Medicine: : Potential therapeutic applications in drug development.

  • Industry: : Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Often interferes with enzymatic activity or receptor-ligand interactions, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituents CAS No. Purity Key Applications
Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid C13H21F3N2O4 326.32 [4.2.0] tert-butyl carbamate, trifluoroacetic acid 370881-00-8 (base) 95% Chiral intermediates in kinase inhibitors
tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C13H19F3N2O3 308.30 [3.2.1] trifluoroacetyl group at position 3 824982-19-6 Not specified Protease inhibitor intermediates
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate C11H20N2O2 212.29 [3.2.1] tert-butyl carbamate 149771-44-8 ≥95% Scaffold for CNS drugs
Benzyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate C14H18N2O2 246.30 [3.2.1] benzyl carbamate 956794-92-6 Not specified Peptidomimetic synthesis
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane C11H20N2O2 212.29 [4.2.0] tert-butyl carbamate at position 3 1417789-72-0 Not specified Antibacterial agent intermediates

Key Differences

Bicyclo Ring Systems :

  • The target compound’s [4.2.0] system (7-membered ring) contrasts with the [3.2.1] system (6-membered ring) in analogs like CAS 149771-44-8, altering steric and electronic properties .
  • The [4.2.0] system provides greater conformational rigidity compared to [3.2.1], influencing binding selectivity in drug-receptor interactions .

Substituent Chemistry :

  • The trifluoroacetic acid component enhances solubility in polar solvents, unlike analogs with trifluoroacetyl (e.g., CAS 824982-19-6) or benzyl groups .
  • Positional isomerism (e.g., 3,7-diaza vs. 3,8-diaza) affects hydrogen-bonding capabilities and metabolic stability .

Applications :

  • The target compound is prioritized in kinase inhibitor synthesis due to its stereochemical precision, whereas [3.2.1] analogs (e.g., CAS 149771-44-8) are used in central nervous system (CNS) drug scaffolds .

Physicochemical Properties

  • Solubility : The trifluoroacetic acid salt form improves aqueous solubility compared to neutral analogs like tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate .
  • Stability : The tert-butyl carbamate group in the target compound offers hydrolytic stability under basic conditions, critical for storage and reaction compatibility .

Biological Activity

Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its structural features and biological potential. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 370882-99-8

The structure comprises a bicyclic framework that is known for its ability to interact with biological targets effectively.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diazabicyclo compounds. For instance:

  • Case Study : A derivative of this compound demonstrated effective inhibition against multiple bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging between 0.29 and 2.34 μM against Pseudomonas aeruginosa and Acinetobacter baumannii . This suggests potential utility in treating resistant bacterial infections.

Enzyme Inhibition

The compound's structure allows it to act as a β-lactamase inhibitor:

  • Research Findings : Compounds based on the diazabicyclo framework have been shown to inhibit class A and class C β-lactamases effectively, which are critical in bacterial resistance mechanisms . The inhibition profiles indicate that modifications to the bicyclic structure can enhance potency against specific enzymes.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeMIC (μM)Reference
AntimicrobialPseudomonas aeruginosa0.29 - 2.34
AntimicrobialAcinetobacter baumannii0.25 - 0.5
Enzyme InhibitionClass A β-lactamasesEffective
Enzyme InhibitionClass C β-lactamasesEffective

The mechanism by which tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate exerts its biological effects involves:

  • Binding Affinity : The compound binds to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics.
  • Structural Compatibility : The bicyclic structure mimics natural substrates or inhibitors, allowing for effective competition at the active site.

Q & A

Q. What precautions are necessary when handling TFA in this compound’s synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of corrosive TFA vapors .
  • PPE : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize TFA with bicarbonate before disposal to prevent environmental contamination .

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